molecular formula C27H24ClP B072608 Cinnamyltriphenylphosphonium chloride CAS No. 1530-35-4

Cinnamyltriphenylphosphonium chloride

Cat. No. B072608
CAS RN: 1530-35-4
M. Wt: 414.9 g/mol
InChI Key: NBGQQOBCTPJEFE-ZUQRMPMESA-M
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Description

Synthesis Analysis

Cinnamyltriphenylphosphonium chloride and related phosphonium salts are synthesized through electro-organic reactions. These salts undergo one-electron reductions to form ylids, with the process involving cleavage to a carbanion, which then abstracts a proton from a second molecule of phosphonium salt. This mechanism has been applied in the synthesis of stilbene derivatives from benzaldehyde and phosphonium salts in significant yields (Pardini, Roullier, Utley, & Webber, 1981).

Molecular Structure Analysis

The molecular structure of phosphonium salts, including cinnamyltriphenylphosphonium chloride, has been studied through various techniques. The crystal structure analyses reveal the geometrical configurations and electronic structures essential for understanding their reactivity and physical properties. These analyses are crucial for the development of new synthetic methodologies and applications in organic chemistry.

Chemical Reactions and Properties

Cinnamyltriphenylphosphonium chloride is involved in several chemical reactions, including the synthesis of anticancer agents through reactions with α-hydroxyphosphonate, indicating its potential in medicinal chemistry (Yang, Lei, Li, & Wan, 2016). Furthermore, its reactions with organic dihalides have been explored, revealing its versatility in organic synthesis (Oshima, Shirafuji, Yamamoto, & Nozaki, 1973).

Scientific Research Applications

  • Antitumor Activity : Cinnamoyloxy phosphonate derivatives, synthesized from cinnamoyl chloride, have shown potential antitumor activities. Compounds related to cinnamyltriphenylphosphonium chloride demonstrated significant inhibitory effects on the growth of SGC-7901 cells in vitro, indicating potential applications in cancer treatment (Yang et al., 2016).

  • Catalysis : The use of cinnamyltriphenylphosphonium chloride-related compounds in catalysis has been explored. For instance, studies have shown its utility in improving the activity, selectivity, and stability of palladium-catalyzed reactions in biphasic media (Bellefon et al., 1999).

  • Organic Synthesis : Cinnamyltriphenylphosphonium chloride and its derivatives play a role in organic synthesis, including the synthesis of cinnamyl alcohol and related compounds. This has implications for various industrial and pharmaceutical applications (Oshima et al., 1973).

  • Pharmaceutical Applications : The synthesis and monitoring of pharmaceutical compounds, such as cinnarizine, involve cinnamyl chloride, a compound related to cinnamyltriphenylphosphonium chloride. This highlights its importance in the pharmaceutical industry (Sarycheva & Vedernikova, 1999).

  • Metal Ion Removal : Phosphonium ionic liquids, including those related to cinnamyltriphenylphosphonium chloride, have been studied for the removal of metal ions like zinc and iron from solutions. This suggests potential applications in environmental remediation and industrial processes (Regel-Rosocka et al., 2012).

  • Antibacterial and Antiviral Activities : Novel quaternary phosphonium-type cationic polyacrylamide, which includes derivatives of cinnamyltriphenylphosphonium chloride, has been developed with antibacterial and antiviral activities. This opens avenues for its use in hygiene products and water purification (Xue et al., 2014).

Future Directions

Cinnamyltriphenylphosphonium chloride is used as a building block for synthesis , suggesting its potential for various applications in chemical research and development.

properties

IUPAC Name

triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24P.ClH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/p-1/b16-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGQQOBCTPJEFE-ZUQRMPMESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamyltriphenylphosphonium chloride

CAS RN

1530-35-4, 69052-20-6
Record name Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1)
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Record name Phosphonium, chloride
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Record name Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1)
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Record name Cinnamyltriphenylphosphonium chloride
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Record name Triphenyl[(E)-3-phenyl-2-propen-1-yl]phosphonium chloride
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Synthesis routes and methods

Procedure details

88.2 parts of triphenylphosphine was dissolved in 240 parts of xylene and 51.3 parts of cinnamyl chloride was added thereto. The mixture was heated at 130° C. for 4 hr. After the mixture was cooled to 30° C., the resulting colorless crystals were collected by filtration and washed with toluene to obtain 117.4 parts of cinnamyltriphenylphosphonium chloride (compound No. 15).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
FG Prendergast, RP Haugland, PJ Callahan - Biochemistry, 1981 - ACS Publications
Materials and Methods Cinnamyltriphenylphosphonium chloride, ínm-cinnam-aldehyde, and diphenylhexatriene were obtained from Aldrich Chemical Co., Milwaukee, WI. All solvents …
Number of citations: 554 pubs.acs.org
CC Leznoff, JY Wong - Canadian Journal of Chemistry, 1973 - cdnsciencepub.com
… Similarly, the resin aldehyde 6 and cinnamyltriphenylphosphonium chloride (15) gave resin 16 which on treatment with acid yielded 1 -p-formylphenyl-4-phenyl- 1,3butadiene (17) in …
Number of citations: 164 cdnsciencepub.com
KL Bergeron, EL Murphy, O Majofodun… - … /Genetic Toxicology and …, 2009 - Elsevier
… The structures of tetraphenylphosphonium bromide (TPP-Br) and cinnamyltriphenylphosphonium chloride (CTP-Cl) (Sigma–Aldrich, St. Louis, MO) are shown in Fig. 1. …
Number of citations: 37 www.sciencedirect.com
FH Quina, D Möbius, FA Carroll, FR Hopf… - Zeitschrift für …, 1976 - degruyter.com
… -phenyl-l,3-butadiene (3) p-anisaldehyde and cinnamyltriphenylphosphonium chloride [17] … dienal [20] and cinnamyltriphenylphosphonium chloride was treated with sodium methoxide …
Number of citations: 25 www.degruyter.com
G Erker, K Engel, U Korek, P Czisch, H Berke… - …, 1985 - ACS Publications
… ,Z)-1,4-Diphenylbutadiene was prepared by two different variants of the Wittig reaction between benzaldehyde and the ylide derived from trans-cinnamyltriphenylphosphonium chloride …
Number of citations: 40 pubs.acs.org
BR Baker, EH Erickson - Journal of Medicinal Chemistry, 1969 - ACS Publications
The inhibition of guinea pig complement was investigated with 54 amidines, alky lamines, aralkylamines, and guanidines previously synthesized for inhibition of trypsin: based on these …
Number of citations: 54 pubs.acs.org
MD Cohen, A Elgavi, BS Green, Z Ludmer… - Journal of the …, 1972 - ACS Publications
… T o a solution of cinnamyltriphenylphosphonium chloride (7.1 g, 17 mmol) and 2,6-dichlorobenzaldehyde(3.15 g, 18 mmol) in 25 ml of absolute ethanol was …
Number of citations: 55 pubs.acs.org
RSGR Seixas, AIS Almeida, SIG Pereira… - Monatshefte für Chemie …, 2014 - Springer
… Cinnamylidenetriphenylphosphorane (18) was prepared by the reaction of cinnamyltriphenylphosphonium chloride (17) with a molar equiv of NaH in dry THF at room …
Number of citations: 3 link.springer.com
YP Wang, TB Lin, HY Cheng - Polyhedron, 2017 - Elsevier
… Cinnamyltriphenylphosphonium chloride (0.42 g, 1.0 mmol) was weighed into a 250 ml Schlenk flask containing a magnetic stirring bar. Dry tetrahydrofuran (50 ml) was added to the …
Number of citations: 3 www.sciencedirect.com
RM Wilson - 2002 - thesis.library.caltech.edu
… I 0 mmol) of cinnamyltriphenylphosphonium chloride was added to 2. 70 g (24 .1 0 mmol) of t-BuOK in 100 mL EhO and the resulting solution was stirred at room temperature for 30 min. …
Number of citations: 0 thesis.library.caltech.edu

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